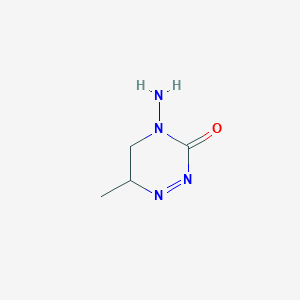

4-Amino-6-methyl-5,6-dihydro-1,2,4-triazin-3(4H)-one

Description

4-Amino-6-methyl-5,6-dihydro-1,2,4-triazin-3(4H)-one is a heterocyclic compound featuring a partially saturated triazine ring with amino and methyl substituents. Its molecular formula is C₄H₈N₄O, and it belongs to the 1,2,4-triazinone family, which is notable for applications in agrochemicals and pharmaceuticals due to its structural versatility .

Structure

3D Structure

Properties

IUPAC Name |

4-amino-6-methyl-5,6-dihydro-1,2,4-triazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4O/c1-3-2-8(5)4(9)7-6-3/h3H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHBHLLKFYUXYOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(=O)N=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-methyl-5,6-dihydro-1,2,4-triazin-3(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-amino-3-methyl-1,2,4-triazine with suitable reagents to form the desired compound. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process might include steps like purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-methyl-5,6-dihydro-1,2,4-triazin-3(4H)-one can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding oxides under oxidative conditions.

Reduction: Reduction of functional groups to form different derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for the success of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while substitution reactions could introduce various functional groups, leading to a range of derivatives with different properties.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

AMT has demonstrated promising antimicrobial properties against various pathogens. Studies indicate that derivatives of AMT exhibit significant antibacterial activity. For example, a study on synthesized AMT derivatives showed effective inhibition against gram-positive and gram-negative bacteria, suggesting potential use in antibiotic development .

Anticancer Properties

Recent research has highlighted the potential of AMT and its derivatives in cancer therapy. Compounds derived from AMT have been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways. A notable study reported that certain AMT derivatives selectively targeted cancerous cells while sparing normal cells, indicating their potential as anticancer agents .

Neuroprotective Effects

Emerging studies suggest that AMT may possess neuroprotective properties. In vitro experiments have shown that AMT can mitigate oxidative stress-induced neuronal damage, which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's .

Agricultural Applications

Herbicide Development

AMT has been explored as a potential herbicide due to its ability to inhibit specific enzymes involved in plant growth. Research indicates that AMT-based compounds can effectively control weed growth without adversely affecting crop yields. Field trials have demonstrated that these compounds can reduce weed populations significantly while promoting the health of surrounding crops .

Fungicidal Properties

The fungicidal activity of AMT has also been investigated. Studies have shown that certain formulations containing AMT exhibit effective control over fungal pathogens affecting crops. For instance, laboratory tests revealed that AMT-based fungicides could inhibit the growth of common agricultural fungi like Fusarium and Aspergillus species .

Materials Science

Polymer Chemistry

AMT has been utilized in polymer chemistry as a building block for synthesizing novel polymers with enhanced properties. Its unique structure allows for the incorporation into various polymer matrices, resulting in materials with improved thermal stability and mechanical strength. Research has focused on developing biodegradable polymers using AMT, which could have significant environmental benefits .

Nanotechnology

In nanotechnology, AMT is being explored for its potential use in creating nanomaterials with specific functionalities. For example, studies have investigated the incorporation of AMT into nanocomposites for drug delivery systems, where it enhances the bioavailability and targeted delivery of therapeutic agents.

Table 1: Antimicrobial Activity of AMT Derivatives

| Compound Name | Pathogen Tested | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Derivative A | E. coli | 15 | |

| Derivative B | S. aureus | 18 | |

| Derivative C | Pseudomonas | 20 |

Table 2: Herbicidal Efficacy of AMT-based Compounds

Mechanism of Action

The mechanism of action of 4-Amino-6-methyl-5,6-dihydro-1,2,4-triazin-3(4H)-one involves its interaction with molecular targets in biological systems. It may act by inhibiting specific enzymes, binding to receptors, or interfering with cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

Table 1: Key Structural and Physical Properties of Selected Triazinones

Key Observations :

- Substituent Bulk : The tert-butyl group in metribuzin and increases lipophilicity, enhancing soil adsorption compared to the methyl group in the target compound.

- Hydrogen Bonding: The 3,5-dione configuration in 6-amino-1,2,4-triazine-3,5(2H,4H)-dione facilitates extensive intermolecular hydrogen bonding, unlike mono-ketone triazinones.

- Reactivity: The sulfanyl (-SH) group in 4-amino-6-tert-butyl-3-sulfanyl-1,2,4-triazin-5(4H)-one enhances nucleophilic reactivity, enabling thiol-mediated transformations.

Crystallographic and Stability Considerations

- Crystal Packing: Triazolo-triazinone derivatives (e.g., 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one) exhibit π-π stacking and N-H···N hydrogen bonding, stabilizing their solid-state structures .

- Degradation Pathways: Metribuzin degrades to diketo-metribuzin (4-amino-6-tert-butyl-4,5-dihydro-1,2,4-triazin-3,5-dione), a mobile metabolite, whereas the target compound’s methyl group may limit such transformations .

Biological Activity

4-Amino-6-methyl-5,6-dihydro-1,2,4-triazin-3(4H)-one, also known by its CAS number 158329-07-8, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C₄H₉N₅O

- Molecular Weight : 164.59 g/mol

- CAS Number : 158329-07-8

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance:

- IC50 Values : Compounds derived from this triazine core exhibited IC50 values ranging from 0.20 μM to 1.25 μM against various cancer cell lines including A549 (lung cancer) and MCF-7 (breast cancer) .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | A549 | 0.20 |

| Compound B | MCF-7 | 1.25 |

| Compound C | HeLa | 1.03 |

The presence of specific functional groups in these compounds has been shown to enhance their cytotoxic effects by modulating pathways involved in cell growth and apoptosis .

Anticonvulsant Activity

The compound has also been investigated for its anticonvulsant properties. In a study involving various synthesized analogues:

- Certain derivatives demonstrated significant anticonvulsant activity, effectively reducing seizure duration in animal models .

The biological activity of this compound appears to be linked to its ability to inhibit key enzymes involved in cell signaling pathways. For example:

- It has been noted to inhibit the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for cell survival and proliferation .

Study on Anticancer Effects

A recent study focused on the anticancer effects of triazine derivatives showed that compounds similar to this compound significantly inhibited tumor growth in xenograft models. The study reported:

"The triazine derivatives not only inhibited tumor growth but also induced apoptosis in cancer cells through the upregulation of pro-apoptotic factors" .

Study on Anticonvulsant Properties

In another investigation into the anticonvulsant properties of triazine derivatives:

"Compounds demonstrated a dose-dependent reduction in seizure frequency and severity in PTZ-induced seizure models" .

Q & A

Basic Research Questions

Q. What are the reliable synthetic routes for 4-Amino-6-methyl-5,6-dihydro-1,2,4-triazin-3(4H)-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclization of hydrazine derivatives with nitriles or through substitution reactions on preformed triazinone scaffolds. For example, and describe the acylation of 3,6-diamino-substituted triazinones using acetonitrile and hydrazine hydrate under controlled temperatures (70°C) with ultrasound-assisted mixing to improve yield. Optimization involves adjusting solvent polarity (e.g., DMSO for solubility) and stoichiometry of acylating agents (e.g., acetic anhydride) to minimize byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming substitution patterns:

- ¹H NMR reveals methyl group signals at δ 1.2–1.5 ppm and NH protons at δ 5.5–6.0 ppm.

- ¹³C NMR identifies carbonyl carbons at ~170 ppm and triazine ring carbons between 150–160 ppm.

- Infrared (IR) spectroscopy confirms C=O stretches at 1650–1700 cm⁻¹ and NH₂ bends at 3300–3500 cm⁻¹. Mass spectrometry (MS) provides molecular ion peaks matching the molecular formula (C₄H₆N₄O). These methods are validated in crystallographic studies, as seen in for analogous triazinones .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

- Methodological Answer : Stability studies should assess thermal decomposition (TGA/DSC) and hydrolytic degradation in acidic/basic media. notes that related triazinones (e.g., metamitron) release toxic fumes upon combustion, suggesting potential degradation into cyanamide or nitrile derivatives. Storage recommendations include inert atmospheres (N₂/Ar) and desiccated environments to prevent oxidation .

Advanced Research Questions

Q. Why do acylation reactions of 3,6-diamino-substituted triazinones yield only monoacylated products, and how can selectivity be controlled?

- Methodological Answer : highlights steric hindrance and electronic effects as key factors. The N-2 position is more reactive due to lower steric crowding compared to N-4. Selectivity can be enhanced by using bulky acylating agents (e.g., benzyl chloroformate) or low-temperature conditions (0–5°C) to kinetically favor monoacylation. Computational modeling (DFT) of charge distribution on the triazinone ring, as suggested in , could predict reactive sites .

Q. How can computational methods predict the compound’s reactivity in novel reactions, and what software tools are validated for this purpose?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian, ORCA) model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. recommends integrating COMSOL Multiphysics for reaction simulation, while emphasizes ICReDD’s quantum chemical path-search algorithms to optimize reaction parameters. Validation requires cross-referencing computed transition states with experimental kinetic data .

Q. How should researchers resolve contradictions in reported bioactivity data for structurally similar triazinones?

- Methodological Answer : Contradictions may arise from impurities, assay variability, or substituent effects. A systematic approach includes:

- Reproducibility checks : Replicate assays under standardized conditions (e.g., ’s FDA protocols for pesticide analysis).

- Structure-Activity Relationship (SAR) : Compare methyl, phenyl, and tert-butyl substituents (e.g., ) to isolate bioactivity trends.

- Meta-analysis : Use tools like PubChem () to aggregate and statistically evaluate disparate datasets .

Q. What factorial design strategies are optimal for studying the compound’s catalytic or pesticidal activity?

- Methodological Answer : A 2³ factorial design (e.g., temperature, pH, catalyst loading) efficiently screens variables. recommends blocking experiments to account for batch effects. For pesticidal studies, Response Surface Methodology (RSM) optimizes LC₅₀ values, while ANOVA identifies significant factors. Pre-experimental simulations ( ) reduce trial iterations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.